Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the carbamoyl and benzamido groups: These functional groups can be introduced through nucleophilic substitution reactions using appropriate amines and acyl chlorides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins . Its anticancer properties could be linked to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene-2-carboxylate: This compound has similar structural features but differs in the substituents on the thiophene ring.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Although an indole derivative, it shares some pharmacological properties with thiophene derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-5-31-24(29)19-15(3)20(22(28)25-17-12-8-9-13-18(17)30-4)32-23(19)26-21(27)16-11-7-6-10-14(16)2/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXCJQWGXYXYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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